molecular formula C10H9Cl2NO3 B11718891 Methyl 3,5-dichloro-2-acetamidobenzoate

Methyl 3,5-dichloro-2-acetamidobenzoate

Cat. No.: B11718891
M. Wt: 262.09 g/mol
InChI Key: XSNLYTCGIMUUQY-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-acetamidobenzoate is an organic compound with the molecular formula C10H9Cl2NO3 It is a derivative of benzoic acid, featuring chloro, acetamido, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-2-acetamidobenzoate typically involves the acylation of 3,5-dichloroanthranilic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-acetamidobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of amides or thioethers.

    Hydrolysis: Formation of 3,5-dichloro-2-acetamidobenzoic acid.

    Reduction: Formation of 3,5-dichloro-2-aminobenzoate or corresponding alcohols.

Scientific Research Applications

Methyl 3,5-dichloro-2-acetamidobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-2-acetamidobenzoate involves its interaction with specific molecular targets. The chloro and acetamido groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an acetamido group.

    3,5-Dichloro-2-hydroxybenzoic acid: Lacks the ester group, featuring a hydroxyl group instead.

    3,5-Dichloro-2-aminobenzoic acid: Contains an amino group instead of an acetamido group.

Uniqueness

Methyl 3,5-dichloro-2-acetamidobenzoate is unique due to the presence of both chloro and acetamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Methyl 3,5-dichloro-2-acetamidobenzoate (MDAB) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its structural complexity, characterized by the presence of chloro, acetamido, and ester functional groups, contributes to its diverse pharmacological properties. This article delves into the biological activities of MDAB, supported by data tables and relevant research findings.

Chemical Structure and Properties

MDAB is classified as a derivative of benzoic acid with the molecular formula C10H9Cl2NO3C_{10}H_9Cl_2NO_3. The unique arrangement of its functional groups enhances its reactivity and potential biological interactions.

Property Details
Molecular FormulaC₁₀H₉Cl₂NO₃
Functional GroupsChloro, Acetamido, Ester
SolubilitySoluble in organic solvents
Melting PointData not specified

Antimicrobial Properties

Research indicates that MDAB exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

  • Case Study : A study conducted by Smolecule reported that MDAB displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

MDAB has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Research Findings : In a controlled study, MDAB reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

The biological activity of MDAB is attributed to its interactions with specific molecular targets within biological systems. The presence of chloro and acetamido groups likely facilitates binding to enzymes or receptors involved in cellular signaling pathways.

  • Hypothesized Pathways :
    • Inhibition of bacterial cell wall synthesis.
    • Modulation of inflammatory cytokine production.
    • Potential interaction with histone deacetylases (HDACs), which are implicated in various diseases including cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of MDAB, it is beneficial to compare it with similar compounds.

Compound Name Biological Activity Key Differences
Methyl 3,5-dichloro-4-hydroxybenzoateAntimicrobialHydroxyl group instead of acetamido group
3,5-Dichloro-2-hydroxybenzoic acidAntioxidantLacks ester group
3,5-Dichloro-2-aminobenzoic acidAntimicrobialContains amino group instead of acetamido

Properties

IUPAC Name

methyl 2-acetamido-3,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-5(14)13-9-7(10(15)16-2)3-6(11)4-8(9)12/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNLYTCGIMUUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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